Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Carbonochloridoyl Group: The carbonochloridoyl group can be introduced by reacting the thiazole derivative with phosgene or a phosgene equivalent.
Esterification: The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonochloridoyl group can yield the corresponding amine.
Substitution: The chlorine atom in the carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The thiazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylate Derivatives: These compounds share the thiazole ring structure and have similar chemical properties.
Carbonochloridoyl Amino Derivatives: Compounds with the carbonochloridoyl group exhibit similar reactivity in substitution reactions.
Uniqueness
Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring, carbonochloridoyl group, and ethyl ester. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-4-13(9(11)15)10-12-6(3)7(17-10)8(14)16-5-2/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNLIPDBBDXVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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